What exactly is Fluclotizolam?

Fluclotizolam is a thienotriazolodiazepine derivative first synthesized in 1979 but never marketed. It was then advertised as a design drug, first identified in 2017.

Uses of Fluclotizolam

Fluclotizolam is an innovative benzodiazepine that affects the nervous system's central part. It is considered a derivative of Etizolam, a prevalent drug within the same category. Etizolam is mainly utilized in other nations as anti-anxiety medicine and is available for purchase. Fluclotizolam can be three times more potent than Etizolam; however, its effects last only half as long and typically last up to 6 hours. It's almost like flour. It's also been consumed as a liquid.

The effects of Fluclotizolam

We know that it's a benzodiazepine relaxing agent that can cause insomnia in users. It's also not a minor anxiolytic-like other benzo/thienodiazepines. Fluclotizolam can be a nervous system depressant, triggering "blackouts."The drug is a hypnotic agent that can be hypnotizing, with 0.5 mg as the typical dose taken via a blotter soaked with liquid.

The history of Fluclotizolam

Fluclotizolam was initially synthesized around 1979 in Hoffmann La Roche, Inc. and then patent-pending. The drug became available through black market sales in 2017 as a legal "research chemical.

Fluclotizolam

CAS No.: 54123-15-8

Cat. No.: VC7829685

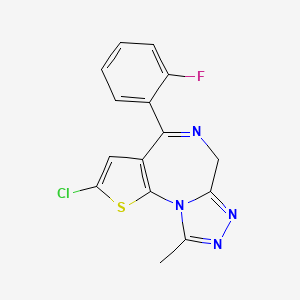

Molecular Formula: C15H10ClFN4S

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54123-15-8 |

|---|---|

| Molecular Formula | C15H10ClFN4S |

| Molecular Weight | 332.8 g/mol |

| IUPAC Name | 4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |

| Standard InChI | InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 |

| Standard InChI Key | ZDYRCUZZLRLMHG-UHFFFAOYSA-N |

| SMILES | CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F |

| Canonical SMILES | CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Fluclotizolam’s molecular formula is C₁₅H₁₀ClFN₄S, with a molecular weight of 332.78 g/mol . Its IUPAC name is 2-chloro-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1, triazolo[4,3-a] diazepine, reflecting its fused heterocyclic structure. Key features include:

-

A thieno[3,2-f] ring fused to a triazolo[4,3-a] diazepine backbone.

-

Substituents: a 2-fluorophenyl group at position 4, a chlorine atom at position 2, and a methyl group at position 9 .

Table 1: Physicochemical Properties of Fluclotizolam

| Property | Value |

|---|---|

| Boiling Point | 524.0 ± 60.0 °C (Predicted) |

| Density | 1.57 ± 0.1 g/cm³ (Predicted) |

| Solubility | DMF: 5 mg/ml; DMSO: 5 mg/ml |

| pKa | 2.01 ± 0.40 (Predicted) |

| λmax (UV Absorption) | 241 nm |

The crystalline solid exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), crucial for analytical standardization .

Synthetic History and Analogues

First synthesized in 1979, fluclotizolam remained a research compound until its illicit appearance in 2017 . It belongs to the thienotriazolodiazepine subclass, distinct from triazolobenzodiazepines like alprazolam due to its thiophene ring substitution . Structural analogs include clobromazolam and flualprazolam, which share high predicted GABAₐ receptor binding affinity .

Pharmacological Profile

Mechanism of Action

Like classical benzodiazepines, fluclotizolam potentiates GABAergic neurotransmission by binding to the α-γ subunit interface of GABAₐ receptors . Quantitative structure-activity relationship (QSAR) models predict a binding affinity (pKi) of 10.13–10.14 for fluclotizolam, comparable to clobromazolam and flualprazolam . This high affinity suggests potent anxiolytic and sedative effects, albeit with increased overdose risk .

| Compound | Blood-to-Plasma Ratio | Predicted GABAₐ pKi |

|---|---|---|

| Fluclotizolam | N/A | 10.13–10.14 |

| Clobromazolam | 1.18 | 10.14 |

| Flualprazolam | 0.59 | 10.13 |

Toxicological Implications

Acute Toxicity

Case reports associate fluclotizolam with:

-

Central Nervous System Depression: Drowsiness, ataxia, and respiratory depression .

-

Synergistic Effects: Potentiation of opioid-induced respiratory depression, noted in polydrug fatalities .

A 2021 review of 44 emergency department admissions linked fluclotizolam to lethargy and slurred speech at urine concentrations of 72.1 ng/ml .

Chronic Use and Dependence

Animal studies suggest rapid tolerance development due to GABAₐ receptor downregulation . Human data are sparse, but discontinuation after prolonged use may precipitate withdrawal syndromes akin to alprazolam .

Regulatory and Forensic Considerations

Detection Challenges

Fluclotizolam’s low therapeutic index and lack of standardized immunoassays complicate forensic detection . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard .

Research Gaps and Future Directions

Key unanswered questions include:

-

Dose-Response Relationships: Human studies are needed to establish safe thresholds.

-

Metabolic Pathways: Elucidating metabolites for improved toxicological screening.

-

Long-Term Neuroadaptations: Impact on GABAₐ receptor plasticity and cognitive function.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume